molecular formula C17H27NO B14184668 4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine CAS No. 905445-10-5

4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine

Katalognummer: B14184668
CAS-Nummer: 905445-10-5
Molekulargewicht: 261.4 g/mol
InChI-Schlüssel: WUCBQFXSLNFGPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine is an organic compound with a complex structure that includes a morpholine ring substituted with a tert-butylphenyl group and two methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine typically involves the reaction of 4-tert-butylbenzyl chloride with 2,6-dimethylmorpholine under basic conditions. The reaction is carried out in the presence of a suitable base such as potassium carbonate in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the tert-butylphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of squalene epoxidase, an enzyme essential for sterol synthesis in fungal cell membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine is unique due to its morpholine ring structure combined with the tert-butylphenyl group. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds.

Eigenschaften

CAS-Nummer

905445-10-5

Molekularformel

C17H27NO

Molekulargewicht

261.4 g/mol

IUPAC-Name

4-[(4-tert-butylphenyl)methyl]-2,6-dimethylmorpholine

InChI

InChI=1S/C17H27NO/c1-13-10-18(11-14(2)19-13)12-15-6-8-16(9-7-15)17(3,4)5/h6-9,13-14H,10-12H2,1-5H3

InChI-Schlüssel

WUCBQFXSLNFGPN-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.